molecular formula C20H16O2 B14138825 methyl 2,5-diphenylbenzoate CAS No. 33351-11-0

methyl 2,5-diphenylbenzoate

Cat. No.: B14138825
CAS No.: 33351-11-0
M. Wt: 288.3 g/mol
InChI Key: QOJXMDPOLIYSTR-UHFFFAOYSA-N
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Description

Methyl 2,5-diphenylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoate core substituted with two phenyl groups at the 2 and 5 positions and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,5-diphenylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,5-diphenylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-diphenylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of 2,5-diphenylbenzoic acid.

    Reduction: Formation of 2,5-diphenylbenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Methyl 2,5-diphenylbenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,5-diphenylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Methyl 2,5-diphenylbenzoate can be compared with other similar compounds such as:

    Methyl benzoate: Lacks the phenyl substitutions, making it less sterically hindered and less hydrophobic.

    2,5-Diphenylbenzoic acid: The acid form of the compound, which has different reactivity and solubility properties.

    Methyl 2,5-diphenylbenzamide: An amide derivative with different hydrogen bonding capabilities and chemical reactivity.

These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

33351-11-0

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

methyl 2,5-diphenylbenzoate

InChI

InChI=1S/C20H16O2/c1-22-20(21)19-14-17(15-8-4-2-5-9-15)12-13-18(19)16-10-6-3-7-11-16/h2-14H,1H3

InChI Key

QOJXMDPOLIYSTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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